Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Description
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid is a fluorinated spirocyclic compound paired with oxalic acid, a dicarboxylic acid. The core structure features a 2-azaspiro[4.5]decane scaffold with two fluorine atoms at the 8,8-positions, enhancing lipophilicity and electronic effects. Oxalic acid serves as a counterion, influencing solubility and crystallinity.
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H15F2N.C2H2O4/c2*10-9(11)3-1-8(2-4-9)5-6-12-7-8;3-1(4)2(5)6/h2*12H,1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUOGZKSNRKCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNC2)(F)F.C1CC(CCC12CCNC2)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid typically involves the reaction of 8,8-difluoro-2-azaspiro[4.5]decane with oxalic acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and purity while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Hygroscopicity of Dicarboxylic Acids (25°C)
Implication : The oxalic acid component in the target compound may limit moisture uptake, favoring solid-state stability.
Biological Activity
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by its spirocyclic structure, which enhances its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing research findings, potential pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 440.48 g/mol. The structure consists of two 8,8-difluoro-2-azaspiro[4.5]decane units linked through an oxalic acid moiety, contributing to its stability and unique chemical properties .
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C20H32F4N2O4 | Dual spirocyclic structure |
| 8,8-Difluoro-2-azaspiro[4.5]decane | C9H15F2N | Base structure without oxalic acid |
| 2-Oxa-8-azaspiro[4.5]decane oxalate | C10H17NO5 | Contains an oxygen atom in the spirocyclic ring |
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit significant pharmacological properties:
- Receptor Interaction : The compound has shown potential as a ligand for sigma receptors, which are implicated in various neurological functions .
- Anticancer Activity : Research suggests that compounds with similar structures may have applications in treating hyperproliferative diseases such as cancer due to their ability to inhibit specific adenosine receptors .
- Antimicrobial Properties : The compound's structural uniqueness may contribute to antimicrobial activities against certain pathogens .
Case Studies and Research Findings
- Sigma Receptor Ligands : A study evaluated a series of piperidine compounds related to this compound, demonstrating high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) . This suggests potential therapeutic applications in neuropharmacology.
- Adenosine Receptor Antagonism : Another investigation highlighted the dual activity of related compounds as antagonists for A2A and A2B adenosine receptors, indicating their potential for treating cancer and infectious diseases .
- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, ensuring high purity (approximately 97%) suitable for biological studies .
Discussion
The biological activity of this compound is promising based on preliminary research findings. Its unique structural characteristics may enhance its interactions with biological systems, leading to various pharmacological applications.
Future Research Directions
Further studies are required to:
- Elucidate the mechanisms underlying its biological activity.
- Conduct in vivo studies to assess therapeutic efficacy.
- Explore the compound's safety profile and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(8,8-difluoro-2-azaspiro[4.5]decane) and its oxalic acid salt?
- Methodological Answer : The synthesis of spirocyclic compounds like 8,8-difluoro-2-azaspiro[4.5]decane typically involves cyclization reactions using catalysts such as BF3·OEt2 (for spiro-ring formation) . For oxalate salt formation, stoichiometric reaction with oxalic acid in polar solvents (e.g., ethanol or water) under reflux is recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .
Q. How can researchers characterize the structural integrity of Bis(8,8-difluoro-2-azaspiro[4.5]decane) oxalate?
- Methodological Answer : Use 1H/13C-NMR to confirm spirocyclic fluorine substitution patterns and oxalate coordination . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry. FT-IR identifies hydrogen bonding between the spiroamine and oxalate .
Q. What stability considerations are critical for handling Bis(8,8-difluoro-2-azaspiro[4.5]decane) oxalate?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C. Decomposition products (e.g., free oxalic acid or defluorinated byproducts) can be monitored via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity of spirocyclic oxalate salts?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted spiroamine or oxalic acid excess). Use LC-MS to profile impurities (e.g., Impurity J(EP) in related azaspiro compounds) and validate bioactivity via in vitro assays (e.g., cystine crystallization inhibition ). Compare results against pharmacopeial standards (USP/EP) .
Q. What computational methods predict the reactivity of Bis(8,8-difluoro-2-azaspiro[4.5]decane) in acidic media?
- Methodological Answer : Density Functional Theory (DFT) studies model protonation sites and fluorine substitution effects on spiro-ring stability. Calculate Gibbs free energy for acid-base equilibria using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate predictions with pH-dependent NMR .
Q. How can researchers design experiments to study the oxalate salt’s solubility and bioavailability?
- Methodological Answer : Perform shake-flask solubility assays in biorelevant media (FaSSIF/FeSSIF) at 37°C. Use Caco-2 cell monolayers to assess permeability. For bioavailability, conduct pharmacokinetic studies in rodent models, quantifying plasma concentrations via LC-MS/MS .
Analytical and Mechanistic Challenges
Q. What advanced techniques identify degradation pathways of Bis(8,8-difluoro-2-azaspiro[4.5]decane) oxalate under stress conditions?
- Methodological Answer : Subject the compound to forced degradation (heat, light, pH extremes). Analyze products via HR-MS and NMR-guided isolation . For mechanistic insights, employ isotopic labeling (e.g., 18O in oxalate) to track bond cleavage .
Q. How do fluorine substituents influence the compound’s crystallographic packing and intermolecular interactions?
- Methodological Answer : Compare single-crystal XRD data of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen bonding with oxalate, affecting lattice energy. Use Hirshfeld surface analysis to quantify intermolecular contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
